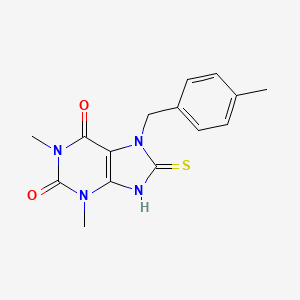

8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, commonly known as Methylthioadenosine (MTA), is a naturally occurring compound found in almost all living organisms. MTA is a sulfur-containing purine nucleoside that has been extensively studied for its biological and pharmacological properties.

Scientific Research Applications

Synthesis and Chemical Reactivity

Reactions and Synthesis of Purine Derivatives : The chemical reactivity of purine derivatives, including those similar to the compound , has been a subject of research. For instance, 6-mercapto-8-(3-pyridyl)purines showed unique reactions with methyl iodide, leading to various methylation outcomes and highlighting the synthetic flexibility of mercapto-purine compounds for further chemical modifications (Kleiner, 1973). Similarly, synthesis studies have developed new ring systems by reacting 8-mercapto-purine diones with other compounds, revealing potential for creating novel molecules with unique properties (Hesek & Rybár, 1994).

Potential Applications in Neurodegenerative Diseases

Multitarget Drugs for Neurodegenerative Diseases : Research on benzyl-substituted tetrahydropyrazino purinediones, structurally related to the compound in focus, has indicated their potential as multitarget drugs for treating neurodegenerative diseases. These compounds have shown promising activity as adenosine receptor antagonists and monoamine oxidase inhibitors, suggesting their utility in symptomatic as well as disease-modifying treatments of conditions like Parkinson's and Alzheimer's diseases (Brunschweiger et al., 2014).

Anticancer Activity

Novel Fused Purine Analogues for Anticancer Research : The development of fused purine analogues from 6-mercaptopurine highlights the anticancer potential of these compounds. Several newly synthesized analogues demonstrated significant anticancer activity against a variety of cancer cell lines, with specific compounds showing potent effects in initial screenings. This research underscores the therapeutic promise of mercaptopurine derivatives in oncology (Hassan et al., 2017).

properties

IUPAC Name |

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-sulfanylidene-9H-purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O2S/c1-9-4-6-10(7-5-9)8-19-11-12(16-14(19)22)17(2)15(21)18(3)13(11)20/h4-7H,8H2,1-3H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZXDGKRRINAEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C3=C(NC2=S)N(C(=O)N(C3=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-mercapto-1,3-dimethyl-7-(4-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)

![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2692244.png)

![Tert-butyl 3-aminoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2692254.png)

![4-(1H-Benzo[d][1,2,3]triazol-1-yl)aniline](/img/structure/B2692257.png)